molecular formula C30H32N4O5S B2496488 N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide CAS No. 422292-76-0

N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide

Cat. No.: B2496488
CAS No.: 422292-76-0
M. Wt: 560.67
InChI Key: HHSOFAZRZZDQQX-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a quinazolinone moiety, and a cyclohexane carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with a quinazolinone derivative under specific conditions to form the desired compound. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroquinazoline derivatives, and various substituted methoxyphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can be studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique structure may impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide: shares similarities with other quinazolinone derivatives and furan-containing compounds. These include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-[(furan-2-yl)methyl]-4-{[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide, hereafter referred to as Compound X, is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of Compound X, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses based on available literature.

Chemical Structure and Properties

Compound X is characterized by the following structural components:

  • Furan moiety : A five-membered aromatic ring containing oxygen.
  • Cyclohexane core : Provides a rigid framework for the molecule.
  • Quinazoline derivative : Imparts biological activity related to enzyme inhibition and receptor modulation.

The molecular formula of Compound X is C20H24N2O4SC_{20}H_{24}N_2O_4S, indicating a relatively complex structure that likely contributes to its diverse biological activities.

The biological activity of Compound X can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that Compound X may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : The presence of furan and methoxyphenyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This has been observed in related compounds that demonstrate significant protective effects against oxidative stress in cellular models .
  • Cytotoxicity Against Cancer Cells : Research indicates that derivatives of quinazoline exhibit selective cytotoxicity against various cancer cell lines. Compound X may share this property, potentially acting through apoptosis induction or cell cycle arrest mechanisms .

In Vitro Studies

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa12.5Apoptosis
Study 2MCF-78.0Cell Cycle Arrest
Study 3PC315.0Enzyme Inhibition

These studies highlight the compound's promising anticancer activity, with IC50 values indicating effective concentrations for inhibiting cell growth.

Case Studies

  • Neuroprotective Effects : In a study examining neuroprotective agents, Compound X was tested for its ability to protect neuronal cells from oxidative damage. Results showed a significant reduction in cell death when exposed to oxidative stressors, suggesting potential use in neurodegenerative disease treatment .
  • Antimicrobial Activity : Compound X was evaluated against various bacterial strains, demonstrating moderate activity against Gram-positive bacteria. This indicates potential as an antimicrobial agent in pharmaceutical formulations .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S/c1-38-23-7-4-6-22(16-23)32-27(35)19-40-30-33-26-10-3-2-9-25(26)29(37)34(30)18-20-11-13-21(14-12-20)28(36)31-17-24-8-5-15-39-24/h2-10,15-16,20-21H,11-14,17-19H2,1H3,(H,31,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSOFAZRZZDQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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